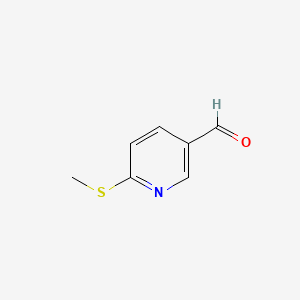

6-(Methylthio)nicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfanylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-10-7-3-2-6(5-9)4-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWPRELLGLCAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701277809 | |

| Record name | 6-(Methylthio)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149805-95-8 | |

| Record name | 6-(Methylthio)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149805-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylthio)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 6 Methylthio Nicotinaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a key site for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Condensation Reactions for Azine and Imine Formation

The aldehyde functional group of 6-(methylthio)nicotinaldehyde readily undergoes condensation reactions with primary amines and related compounds to form imines (Schiff bases) and azines. This reactivity is crucial for its use as a building block in the synthesis of larger, more complex molecules. For instance, the reaction of nicotinaldehyde, a related compound, with aminotriazinone derivatives is a known method for producing agrochemicals. google.comgoogle.com This type of condensation is fundamental in constructing C=N double bonds, which are prevalent in many biologically active compounds and pharmaceutical intermediates. google.comgoogle.com

Nucleophilic Additions and Subsequent Transformations

The electrophilic carbon of the aldehyde group in this compound is susceptible to attack by various nucleophiles. These nucleophilic addition reactions are a versatile tool for introducing a wide range of functional groups. For example, the addition of organometallic reagents like Grignard or organolithium reagents would lead to the formation of secondary alcohols, which can then undergo further transformations. The addition of cyanide followed by hydrolysis provides a route to α-hydroxy carboxylic acids. These subsequent transformations of the initial addition products significantly expand the synthetic utility of this compound.

Selective Oxidation and Reduction Pathways

The aldehyde group of this compound can be selectively oxidized or reduced to afford the corresponding carboxylic acid or alcohol, respectively.

Selective Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can be employed to convert the aldehyde to a carboxylic acid, yielding 6-(methylthio)nicotinic acid.

Selective Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, 6-(methylthio)nicotinyl alcohol, using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). It is important to control the reaction conditions to avoid over-reduction.

Table 1: Selective Oxidation and Reduction of this compound

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO4 or CrO3 | 6-(Methylthio)nicotinic acid |

| Reduction | NaBH4 or LiAlH4 | 6-(Methylthio)nicotinyl alcohol |

Transformations at the Pyridine (B92270) Ring

The pyridine ring of this compound can also be a site for various chemical modifications, including substitution and cross-coupling reactions.

Electrophilic and Nucleophilic Substitution Strategies

The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq This deactivation is further influenced by the substituents present. uoanbar.edu.iq Electrophilic substitution, if it occurs, is predicted to happen at the positions meta to the nitrogen, which are positions 3 and 5. uoanbar.edu.iq

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (positions 2 and 6). evitachem.com The methylthio group at the 6-position is a potential leaving group that can be displaced by strong nucleophiles under appropriate conditions. The electron-donating nature of the sulfur lone pairs in the methylthio group enhances the reactivity towards nucleophilic aromatic substitution compared to methoxy (B1213986) or other related groups.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. wikipedia.orgnih.govnumberanalytics.comnih.gov These reactions typically involve an organic halide or triflate and an organometallic coupling partner, catalyzed by a transition metal complex, most commonly palladium. wikipedia.orgnih.govnumberanalytics.comnih.gov For this compound, a halogen would first need to be introduced onto the pyridine ring to serve as the halide component in these reactions.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org

Sonogashira Reaction: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. nih.govpearson.comthalesnano.com

Negishi Reaction: The Negishi reaction utilizes an organozinc reagent as the nucleophilic coupling partner with an organic halide, catalyzed by a palladium or nickel complex. nih.govnumberanalytics.comcommonorganicchemistry.com This reaction is known for its high functional group tolerance. nih.gov

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Product Type |

|---|---|---|---|

| Heck | Unsaturated Halide + Alkene | Palladium Catalyst + Base | Substituted Alkene |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Palladium Catalyst + Copper Co-catalyst | Aryl/Vinyl Alkyne |

| Negishi | Organic Halide + Organozinc Reagent | Palladium or Nickel Catalyst | Biaryl, Alkyl-Aryl, etc. |

The application of these cross-coupling reactions to derivatives of this compound would allow for the introduction of a wide variety of substituents onto the pyridine ring, further demonstrating its versatility as a synthetic intermediate. For example, Suzuki-Miyaura coupling has been used to synthesize arylated derivatives of nicotinaldehyde. researchgate.net

Reactivity and Modifications of the Methylthio Group

The methylthio (-SMe) group is a key functional moiety in this compound, significantly influencing its chemical behavior. This sulfur-containing group can undergo various transformations, most notably oxidation and nucleophilic substitution, which allow for the synthesis of diverse derivatives. The electron-donating nature of the sulfur's lone pairs also impacts the reactivity of the pyridine ring.

The sulfur atom in the methylthio group is susceptible to oxidation, allowing for its conversion to the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These reactions transform the thioether into more highly oxidized functional groups, which can serve as pivotal intermediates in organic synthesis. jchemrev.com The initial oxidation to a sulfoxide is generally more facile than the subsequent oxidation to the sulfone. researchgate.net

The selective oxidation of sulfides to sulfoxides requires controlled conditions to prevent overoxidation to the sulfone. jchemrev.com A wide array of oxidizing agents has been utilized for this transformation in various contexts. nih.gov For instance, reagents like m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and sodium periodate (B1199274) are commonly employed for the selective oxidation of sulfides to sulfoxides. nih.gov In some cases, specific catalysts are used to enhance selectivity and yield. For example, tantalum carbide has been shown to catalyze the oxidation of sulfides to sulfoxides with hydrogen peroxide, while niobium carbide under similar conditions promotes the formation of sulfones. organic-chemistry.orgorganic-chemistry.org

In the context of complex heterocyclic molecules, specific oxidation methods are often required to ensure compatibility with other functional groups. For instance, in the synthesis of Palbociclib, a pyrido[2,3-d]pyrimidin-7-one derivative, an oxaziridine-mediated oxidation was used to convert a sulfur atom to a sulfoxide. acs.org Similarly, ammonium (B1175870) persulfate has been successfully used for the selective oxidation of a sulfide (B99878) to a sulfoxide in aqueous conditions on a complex molecule containing multiple functional groups. nih.gov The choice of oxidant and reaction conditions is critical for achieving the desired product, whether it be the sulfoxide or the fully oxidized sulfone. organic-chemistry.org

| Oxidizing Agent/System | Primary Product | Reference |

|---|---|---|

| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide | nih.gov |

| Hydrogen Peroxide (H₂O₂) with Tantalum Carbide catalyst | Sulfoxide | organic-chemistry.orgorganic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) with Niobium Carbide catalyst | Sulfone | organic-chemistry.orgorganic-chemistry.org |

| Sodium Periodate (NaIO₄) | Sulfoxide | nih.gov |

| Ammonium Persulfate ((NH₄)₂S₂O₈) | Sulfoxide | nih.gov |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide or Sulfone | nih.gov |

| Urea-Hydrogen Peroxide with Phthalic Anhydride | Sulfone | organic-chemistry.org |

The resulting 6-(methylsulfinyl)nicotinaldehyde (B13670953) (sulfoxide) and 6-(methylsulfonyl)nicotinaldehyde (B1321851) (sulfone) are valuable synthetic intermediates. The sulfoxide group can act as a chiral auxiliary, while the sulfone group is a strong electron-withdrawing group and a good leaving group in nucleophilic substitution reactions. jchemrev.com

The methylthio group at the 6-position of the pyridine ring can be replaced by various nucleophiles through a nucleophilic aromatic substitution (SNAE) mechanism. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. libretexts.org In this compound, both the ring nitrogen and the aldehyde group at the 3-position act as electron-withdrawing functions, activating the ring for such substitutions.

The generally accepted mechanism for nucleophilic aromatic substitution involves a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group (in this case, the methylthio group), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic system and onto the electron-withdrawing aldehyde group. In the second step, the leaving group (methylthiolate, -SMe) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

Studies on related pyridine systems have demonstrated the feasibility of displacing a methylthio group. For example, the synthesis of certain heterocyclic compounds has been achieved through the nucleophilic displacement of a methylthio group by an amino group. clockss.org The -SMe group is a better leaving group than an alkoxy group (like -OMe), which can make such substitution reactions more favorable.

| Reaction Type | Key Features | Mechanism | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAE) | Replacement of the -SMe group by a nucleophile (e.g., amines, alkoxides). | Two-step addition-elimination via a stabilized Meisenheimer complex. | libretexts.org |

| Activation | The reaction is activated by the electron-withdrawing aldehyde group and the pyridine ring nitrogen. | Stabilization of the negatively charged intermediate. | libretexts.org |

| Leaving Group | The methylthio group (-SMe) is displaced. | Elimination of the methylthiolate anion restores aromaticity. | clockss.org |

Oxidation to Sulfoxide and Sulfone Derivatives (e.g., 6-(Methylsulfinyl)nicotinaldehyde)

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic principles, which are influenced by the molecule's electronic and steric properties. While specific quantitative data for this compound is not detailed in the available literature, the influence of its constituent functional groups on reaction mechanisms can be analyzed based on established chemical principles.

Kinetically, the presence of the strongly electron-withdrawing aldehyde group is expected to accelerate the rate of nucleophilic aromatic substitution at the 6-position. libretexts.org This is because the aldehyde group helps to stabilize the transition state leading to the Meisenheimer intermediate, lowering the activation energy of the reaction. libretexts.org The reactivity of the aldehyde group itself, for instance in condensation or addition reactions, is also influenced by the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to attack by nucleophiles compared to a simple aromatic aldehyde like benzaldehyde. researchgate.net

Thermodynamically, the stability of intermediates plays a crucial role. In nucleophilic aromatic substitution, the resonance stabilization of the Meisenheimer complex, which delocalizes the negative charge onto the aldehyde's oxygen atom, makes the formation of this intermediate more favorable. libretexts.org

In the oxidation of the methylthio group, the initial step to form the sulfoxide is typically faster than the second oxidation to the sulfone. researchgate.net This difference in reaction rates allows for the selective synthesis of the sulfoxide under controlled conditions. The thermodynamics of the oxidation process are generally highly favorable, leading to stable sulfoxide and sulfone products. The electronic effects of substituents on the pyridine ring can modulate these kinetic and thermodynamic profiles, with electron-donating groups potentially increasing the electron density on the sulfur and facilitating the initial electrophilic attack by the oxidizing agent.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional (1D) NMR spectroscopy is the initial and primary method for assigning the basic structure of 6-(Methylthio)nicotinaldehyde. By analyzing the chemical shifts, signal multiplicities, and integration values, each proton and carbon in the molecule can be identified. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the hydrogen atoms. For this compound, one would expect to see distinct signals for the aldehyde proton, the three protons on the pyridine (B92270) ring, and the three protons of the methylthio group. The aldehyde proton typically appears far downfield. The aromatic protons on the pyridine ring will show characteristic splitting patterns (doublets or doublet of doublets) based on their coupling to adjacent protons. The methylthio group protons will appear as a singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. bhu.ac.in This allows for direct observation of the carbon skeleton. organicchemistrydata.org The chemical shifts are influenced by the electronic environment; for instance, the carbonyl carbon of the aldehyde group is highly deshielded and appears at a high chemical shift, while the methyl carbon of the thioether appears at a much lower chemical shift. libretexts.orgoregonstate.eduucl.ac.uk

The expected NMR data, based on established chemical shift values for similar structural motifs, are summarized below. organicchemistrydata.orgresearchgate.netwisc.edu

| ¹H NMR | ¹³C NMR | ||||

|---|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Predicted δ (ppm) |

| -CHO | 9.9 – 10.2 | s | 1H | C3 (-CHO) | 190 – 193 |

| H2 | 8.8 – 9.0 | d | 1H | C6 (-SMe) | 165 – 168 |

| H4 | 8.1 – 8.3 | dd | 1H | C2 | 152 – 155 |

| H5 | 7.4 – 7.6 | d | 1H | C4 | 135 – 138 |

| -SCH₃ | 2.5 – 2.7 | s | 3H | C5 | 120 – 123 |

| -SCH₃ | 13 – 16 |

s = singlet, d = doublet, dd = doublet of doublets. Chemical shifts are referenced to TMS (Tetramethylsilane).

While 1D NMR suggests a structure, two-dimensional (2D) NMR experiments are required for unambiguous confirmation by revealing correlations between nuclei. ipb.ptnih.govnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the H4 and H5 protons on the pyridine ring, confirming their adjacency. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link each proton signal (H2, H4, H5, and -SCH₃) to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically two to four bonds). ipb.ptsdsu.edu It is crucial for piecing together the molecular framework, especially for connecting fragments separated by quaternary carbons or heteroatoms. Key HMBC correlations would include the aldehyde proton to C2 and C4, and the methyl protons (-SCH₃) to C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a planar aromatic system like this, NOESY can help confirm substituent positions by showing correlations between, for example, the H5 proton and the methyl protons of the -SCH₃ group.

| Technique | Purpose | Expected Key Correlations |

|---|---|---|

| COSY | Confirms ¹H-¹H spin systems (adjacent protons) | H4 ↔ H5 |

| HSQC | Assigns carbons bearing protons (¹JCH) | H2 ↔ C2; H4 ↔ C4; H5 ↔ C5; -SCH₃ ↔ -SCH₃ carbon |

| HMBC | Establishes long-range connectivity (nJCH) | Aldehyde H ↔ C2, C4; H2 ↔ C3, C4; -SCH₃ H ↔ C6 |

| NOESY | Confirms through-space proximity of groups | H5 ↔ -SCH₃ protons |

High-Resolution 1H and 13C NMR for Primary Structural Assignment

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. scientistlive.com

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a compound, as each formula has a unique theoretical exact mass. missouri.edubiochemcalc.com For this compound (C₇H₇NOS), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated value.

| Atom | Quantity | Most Abundant Isotope Mass | Total Mass |

|---|---|---|---|

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Calculated Exact Mass [M] | 153.024835 | ||

| Calculated Exact Mass of Protonated Ion [M+H]⁺ | 154.032660 |

Masses are for the most abundant isotopes. missouri.edusisweb.comepfl.ch

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.orgrsc.org In the context of synthesizing this compound, LC-MS is invaluable for monitoring reaction progress and assessing the purity of the final product. acs.orgwaters.com

The LC component separates the target compound from any unreacted starting materials, byproducts, or other impurities. The MS component then detects the eluting compounds, confirming the identity of the main product peak by its molecular weight and providing mass information on any impurities. scientistlive.com For more complex analyses, tandem mass spectrometry (LC-MS/MS) can be employed, where the ion corresponding to the compound of interest is isolated, fragmented, and the resulting fragments are analyzed, providing definitive structural confirmation. wikipedia.org

While standard collision-induced dissociation (CID) is the most common method for fragmenting ions in MS/MS, it can sometimes result in limited or uninformative fragmentation, especially for stable heterocyclic structures. mass-analytica.com Electron-Activated Dissociation (EAD) is a newer, more advanced fragmentation technique that uses electrons to induce fragmentation. sciex.com This method often generates different and more extensive fragmentation pathways compared to CID, providing richer structural information. mass-analytica.comresearchgate.net

For a molecule like this compound, EAD can provide unique fragments by inducing cleavages within the stable pyridine ring or at the C-S bond, which might not be observed with CID. sciex.comaip.org This can be particularly useful for unambiguously confirming the substitution pattern on the ring. The ability of EAD to generate radical ions leads to different bond cleavages, offering a more complete picture of the molecular structure. mass-analytica.comchemrxiv.org This makes EAD a powerful tool for the comprehensive structural analysis of complex small molecules. sciex.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment and Mixture Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and characterizing the molecular structure of this compound.

FT-IR spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum serves as a unique molecular fingerprint. mdpi.com Key functional groups within a molecule absorb infrared radiation at specific frequencies, corresponding to their vibrational modes. mdpi.com

In the context of this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the aldehyde, pyridine ring, and methylthio group.

Aldehyde Group (CHO): The aldehyde group typically exhibits a strong C-H stretching vibration in the range of 2700-2900 cm⁻¹ and a very strong C=O stretching vibration between 1680 and 1740 cm⁻¹. pg.edu.pl

Pyridine Ring: Aromatic rings like pyridine show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Methylthio Group (S-CH₃): The C-H stretching of the methyl group is expected around 2900-3000 cm⁻¹. The C-S stretching vibration is typically weaker and found in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹.

The analysis of these absorption bands allows for the confirmation of the presence of these key functional groups in the molecular structure of this compound.

Interactive Data Table: Expected FT-IR Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C-H Stretch | 2700-2900 | Strong |

| Aldehyde | C=O Stretch | 1680-1740 | Very Strong |

| Pyridine Ring | C-H Stretch | >3000 | Medium-Weak |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | Medium-Strong |

| Methylthio | C-H Stretch | 2900-3000 | Medium |

| Methylthio | C-S Stretch | 600-800 | Weak-Medium |

Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. uc.pt This technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering a unique "fingerprint" spectrum of a molecule. uc.pt

For this compound, Raman spectroscopy can be used to further confirm the presence of key structural features:

The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.

The C-S bond of the methylthio group, which may be weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum.

The aldehyde C=O stretch will also be present, although its intensity can vary.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectroscopy to assign the observed vibrational modes accurately. mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. du.edu.eg This technique is particularly useful for studying conjugated systems and chromophores.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. usp.brlibretexts.org The conjugated system formed by the pyridine ring and the aldehyde group is the primary chromophore responsible for these absorptions.

π → π transitions:* These are typically high-energy transitions that result in strong absorption bands, often in the UV region. usp.br For conjugated systems, as the extent of conjugation increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases, leading to a shift in the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift). libretexts.org

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the aldehyde) to an anti-bonding π* orbital. usp.br These transitions are generally of lower energy and have weaker absorption intensities compared to π → π* transitions. usp.br

The specific λ_max and molar absorptivity (ε) values provide quantitative information about the electronic structure of the molecule.

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. ijcce.ac.ir This phenomenon arises from differential solvation of the ground and excited states of the molecule. d-nb.info

For a molecule like this compound, which possesses both a polar aldehyde group and a heteroaromatic ring, solvatochromic effects can be significant. By measuring the UV-Vis spectra in a series of solvents with varying polarities, one can observe shifts in the λ_max.

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a red shift (longer wavelength).

Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more, resulting in a blue shift (shorter wavelength).

The study of solvatochromic effects provides valuable information about the charge distribution in the ground and excited states of this compound.

Analysis of Electronic Transitions and Chromophoric Properties

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy. mdpi.com

A successful X-ray crystallographic analysis of this compound would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyridine ring, the conformation of the aldehyde and methylthio groups relative to the ring, and the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. This technique is invaluable for correlating the solid-state structure with the compound's physical and chemical properties. nih.gov

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the atomic and molecular structure of a crystalline compound. nih.govnih.gov This technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots (reflections) based on its internal, repeating lattice of molecules. nih.gov By analyzing the positions and intensities of these diffracted spots, researchers can calculate a three-dimensional map of the electron density within the crystal, and from this, deduce the precise coordinates of each atom. nih.gov This yields a definitive model of the molecule's solid-state conformation, including exact bond lengths, bond angles, and torsion angles. nih.gov

While numerous nicotinaldehyde derivatives and other pyridine-based compounds have been successfully characterized using SC-XRD, a published single-crystal X-ray structure for this compound specifically was not found in a review of available scientific literature and crystallographic databases. nih.govresearchgate.netajchem-a.com

Should a suitable single crystal of this compound be grown and analyzed, the crystallographic data obtained would be presented in a standardized format. The table below is a representative example of the crystallographic parameters that would be determined, populated with typical values for illustrative purposes.

Interactive Data Table: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Illustrative Value | Description |

| Empirical Formula | C₇H₇NOS | The elemental composition of the molecule. achmem.com |

| Formula Weight | 153.21 g/mol | The molar mass of the compound. achmem.com |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group defines the symmetry elements of the crystal. |

| a (Å) | 8.5 | Unit cell dimension along the a-axis. |

| b (Å) | 10.2 | Unit cell dimension along the b-axis. |

| c (Å) | 9.1 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle of the unit cell. |

| β (°) | 98.5 | Angle of the unit cell. |

| γ (°) | 90 | Angle of the unit cell. |

| Volume (ų) | 778 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: The values in this table are hypothetical and serve to illustrate the data obtained from an SC-XRD experiment. They are not the experimentally determined values for this compound.

Analysis of Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The data from an SC-XRD experiment is crucial for analyzing the supramolecular chemistry of a compound—the way molecules organize and interact with each other in the crystal lattice. slideshare.net These non-covalent interactions, though weaker than covalent bonds, govern many of the material's properties, including melting point, solubility, and crystal morphology. nih.gov The primary interactions expected for this compound would be hydrogen bonds and π-π stacking.

Hydrogen Bonding: While this compound lacks classic hydrogen bond donors like O-H or N-H groups, it can participate in weaker C-H···O and C-H···N hydrogen bonds. The aldehyde oxygen and the pyridine nitrogen are potential hydrogen bond acceptors. The hydrogen atoms on the pyridine ring and the methyl group can act as donors. In the crystal lattice, these interactions can link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netresearchgate.net

π-π Stacking: The pyridine ring in this compound is an aromatic π-system. In the solid state, these rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. nih.gov The presence of both electron-donating (methylthio) and electron-withdrawing (aldehyde) groups on the ring can influence the electron density of the π-system, potentially strengthening these stacking interactions. achmem.comnih.gov Analysis of the crystal structure would reveal the geometry of this stacking (e.g., parallel-displaced or T-shaped) and the distance between the rings (the centroid-to-centroid distance).

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like 6-(Methylthio)nicotinaldehyde. researchgate.net DFT calculations allow for the exploration of the molecule's fundamental electronic properties.

The first step in most DFT studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule. cp2k.orggithub.com This is achieved by finding the minimum energy structure on the potential energy surface. stackexchange.com For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes examining the distribution of electron density, which is crucial for understanding the molecule's chemical behavior. cp2k.org

Table 1: Predicted Geometrical Parameters of this compound (Example Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | 1.77 Å |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-C (pyridine) | 1.39 - 1.40 Å |

| Bond Angle | C-S-C | 101.2° |

| Bond Angle | C-C(H)=O | 123.5° |

| Dihedral Angle | C-C-S-C | 178.5° |

Note: The data in this table is illustrative and based on typical values for similar structures. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. nih.govresearchgate.net For this compound, the presence of the electron-donating methylthio group and the electron-withdrawing aldehyde group on the pyridine (B92270) ring is expected to influence the energies of the frontier orbitals and thus the HOMO-LUMO gap. rsc.org

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Example Data)

| Orbital | Energy (eV) |

| HOMO | -6.58 |

| LUMO | -2.25 |

| HOMO-LUMO Gap | 4.33 |

Note: The data in this table is illustrative. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. diracprogram.orgresearchgate.net It is plotted onto the electron density surface, where different colors indicate different electrostatic potential values. Typically, red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring, while the hydrogen atom of the aldehyde group and the regions around the sulfur atom might exhibit a more positive potential. researchgate.netresearchgate.net

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. q-chem.comresearchgate.net

NMR: Nuclear Magnetic Resonance (NMR) chemical shifts for isotopes like ¹H and ¹³C can be calculated to aid in the assignment of experimental spectra. schrodinger.comschrodinger.com

IR: Infrared (IR) spectroscopy simulations predict the vibrational frequencies of the molecule. q-chem.com These frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the calculated IR spectrum with the experimental one helps in identifying the various functional groups present in the molecule.

UV-Vis: The electronic absorption spectrum in the Ultraviolet-Visible (UV-Vis) range can be predicted, providing information about the electronic transitions within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Predictions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. rsc.orgrsc.orguci.eduarxiv.org TD-DFT calculations can accurately predict the energies of electronic transitions, which correspond to the absorption peaks observed in a UV-Vis spectrum. mdpi.comnih.govresearchgate.netblogspot.com This allows for a detailed understanding of the nature of these transitions, such as identifying them as π-π* or n-π* transitions. nih.gov For this compound, TD-DFT can elucidate how the methylthio and aldehyde substituents influence the absorption wavelengths and the properties of the excited states. researchgate.netscm.com

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can be used to explore its conformational landscape, identifying the different spatial arrangements the molecule can adopt and their relative stabilities. researchgate.net This is particularly useful for understanding the flexibility of the molecule, such as the rotation around the bond connecting the methylthio group to the pyridine ring. Furthermore, MD simulations can offer insights into the molecule's reactivity by simulating its interactions with other molecules or in different solvent environments. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies aimed at creating a mathematical relationship between the structural features of a molecule and its biological activity (QSAR) or physicochemical properties (QSPR). These models are fundamental in medicinal chemistry and materials science for designing novel compounds with desired characteristics and for predicting the behavior of untested chemicals, thereby reducing the need for extensive experimental work.

The core principle of QSAR/QSPR is that the variations in the activity or properties of a group of compounds are directly related to the changes in their molecular structures. The process involves several key steps:

Dataset Curation: A series of structurally related compounds with experimentally determined activities or properties is collected. For this compound, this would involve synthesizing or identifying a library of its derivatives.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify different aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS) regression, or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical equation that correlates the descriptors with the observed activity or property.

Model Validation: The predictive power and robustness of the developed model are rigorously tested using internal and external validation techniques to ensure it is not a result of chance correlation.

For this compound and its derivatives, relevant structural descriptors would be calculated to capture electronic, steric, and topological features that influence their behavior. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for reactivity and intermolecular interactions. Examples include partial atomic charges, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Steric Descriptors: These relate to the size and shape of the molecule. They are important for understanding how a molecule fits into a binding site or how it interacts with other molecules. Examples include molecular volume, surface area, and specific conformational descriptors.

Topological Descriptors: These are numerical representations of molecular branching and connectivity. They are derived from the 2D representation of the molecule.

Thermodynamic Descriptors: These include properties like heat of formation and hydration energy, which can be relevant for predicting stability and solubility.

Illustrative Data for a QSAR Model

The following table provides a hypothetical example of the data structure used to develop a QSAR model for a series of nicotinaldehyde derivatives. The activity data (e.g., IC₅₀, a measure of inhibitory concentration) would be experimentally determined, while the descriptors would be calculated using computational software.

| Compound | Structure | Activity (log 1/IC₅₀) | HOMO (eV) | LUMO (eV) | Molecular Surface Area (Ų) |

| This compound | 4.5 | -6.2 | -1.8 | 155.6 | |

| 6-Methoxynicotinaldehyde | 4.2 | -6.0 | -1.7 | 150.1 | |

| 6-Chloronicotinaldehyde | 4.8 | -6.5 | -2.1 | 148.9 | |

| 6-Methylnicotinaldehyde | 4.0 | -5.9 | -1.6 | 145.3 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated values.

By analyzing such a dataset, a QSAR model could reveal, for instance, that higher HOMO energy and lower LUMO energy (a smaller energy gap) correlate with increased biological activity, suggesting that charge-transfer interactions are important. Similarly, the model could identify specific steric requirements for optimal activity.

Predictive Models for Regioselectivity and Stereoselectivity in Chemical Reactions

Computational models are indispensable for predicting the outcomes of chemical reactions, particularly their regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another). For a multifunctional molecule like this compound, these predictions are crucial for planning efficient synthetic routes.

Predicting Regioselectivity

This compound possesses several potential reactive sites: the aldehyde group, the pyridine ring, and the methylthio group. The regioselectivity of a given reaction is governed by the interplay of electronic and steric factors within the molecule.

Nucleophilic Addition to the Carbonyl: The aldehyde group is a primary site for nucleophilic attack. The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond.

Electrophilic/Nucleophilic Aromatic Substitution: The pyridine ring can undergo substitution reactions. The positions for attack are influenced by the directing effects of the substituents. The aldehyde group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at positions ortho and para to it. The methylthio group is generally considered an ortho-, para-directing activator in electrophilic substitution.

Computational methods, especially those based on Density Functional Theory (DFT), can predict the most likely site of reaction. Key tools include:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface. Regions of negative potential (red/yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would show a highly positive region around the aldehyde carbon and a negative region on the carbonyl oxygen.

Frontier Molecular Orbital (FMO) Analysis: The distribution of the HOMO and LUMO can predict reactivity. The LUMO indicates the most likely site for nucleophilic attack, while the HOMO indicates the site for electrophilic attack.

Fukui Functions: This is a more sophisticated descriptor that quantifies the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites.

Predicting Stereoselectivity

Stereoselectivity often arises in reactions involving the creation of a new chiral center. For this compound, a primary example is the nucleophilic addition to the prochiral carbonyl carbon of the aldehyde group. The two faces of the planar carbonyl group are stereochemically different (Re and Si faces).

Predictive models for stereoselectivity focus on calculating the energy barriers for the different reaction pathways that lead to the various possible stereoisomers. The product that is formed via the lowest-energy transition state will be the major product.

For example, in the reduction of the aldehyde to an alcohol using a chiral reducing agent, computational chemists would:

Model the structures of the possible transition states for the nucleophilic attack on both the Re and Si faces of the carbonyl.

Calculate the free energy of activation (ΔG‡) for each transition state using high-level quantum mechanical methods.

The ratio of the products can then be predicted based on the difference in these activation energies (ΔΔG‡) via the Eyring equation.

Illustrative Data for a Stereoselectivity Prediction

This table illustrates the type of data that a computational study on the stereoselective reduction of this compound might generate.

| Transition State | Attack Face | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Product |

| TS-1 | Re | 12.5 | (R)-alcohol |

| TS-2 | Si | 14.2 | (S)-alcohol |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values.

Based on this hypothetical data, the model would predict that the reaction preferentially proceeds through TS-1 to form the (R)-alcohol as the major product, because it has a lower energy barrier by 1.7 kcal/mol.

Research Applications in Advanced Chemical Synthesis and Materials Science

Role as an Advanced Synthetic Intermediate for Complex Heterocyclic Systems

6-(Methylthio)nicotinaldehyde is a key starting material in the synthesis of diverse and complex heterocyclic systems. The pyridine (B92270) nucleus is a fundamental component of many significant natural products and therapeutically important molecules due to its polarity and ability to enhance solubility and bioavailability. researchgate.net The presence of the aldehyde and methylthio groups on the pyridine ring of this compound provides multiple reactive sites for further chemical transformations. researchgate.net

This compound is utilized in multicomponent reactions, which are efficient processes for building molecular complexity in a single step. For instance, it can react with cyano-containing compounds to form various substituted pyridine and bipyridine derivatives. researchgate.net These reactions often proceed through the formation of intermediates that undergo subsequent cyclization to yield a variety of heterocyclic frameworks. clockss.orgresearchgate.net The ability to participate in such transformations makes this compound a valuable intermediate for constructing libraries of heterocyclic compounds for screening in drug discovery and agrochemical research. researchgate.netnih.gov

Precursor in the Rational Design and Synthesis of Complex Organic Molecules

The rational design of complex organic molecules often relies on the use of well-defined and versatile starting materials. This compound fits this description, serving as a precursor in the targeted synthesis of molecules with specific functionalities and properties. uniroma1.ituni-koeln.de For example, it has been used in the synthesis of inhibitors of lysyl oxidases, a family of enzymes implicated in fibrosis and cancer. google.com The aldehyde group can be readily transformed into other functional groups, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships. researchgate.net

Furthermore, the methylthio group can be a site for further functionalization, including oxidation to the corresponding sulfoxide (B87167) or sulfone, or displacement by other nucleophiles, thereby expanding the structural diversity of the resulting molecules. science.gov This synthetic flexibility allows chemists to fine-tune the electronic and steric properties of the target molecules, which is crucial for optimizing their biological activity or material properties.

Development of Optoelectronic Materials

The development of novel organic materials for optoelectronic applications is a rapidly growing field of research. bohrium.com this compound and its derivatives have shown promise as components of such materials due to their electronic and optical properties. researchgate.net

Investigation of Linear and Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are essential for a variety of advanced technologies, including optical data storage and telecommunications. bohrium.com Organic compounds with donor-π-acceptor (D-π-A) structures often exhibit significant NLO responses. mdpi.com Derivatives of this compound can be designed to have such architectures. The pyridine ring can act as part of the π-conjugated bridge, while the methylthio group can serve as a donor and the aldehyde or its derivatives can be transformed into acceptor moieties.

Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of molecules derived from similar aldehyde-containing scaffolds. researchgate.netnih.govresearchgate.net These studies have shown that derivatives can exhibit significant linear polarizability, as well as first and second hyperpolarizability values, making them promising candidates for NLO applications. researchgate.netnih.gov The ability to tune the electronic properties through synthetic modifications allows for the optimization of the NLO response. rsc.org

Analysis of Photovoltaic Characteristics

Organic photovoltaic (OPV) materials offer a promising alternative to traditional silicon-based solar cells. researchgate.net The efficiency of OPV devices is highly dependent on the electronic properties of the organic materials used. Derivatives of this compound have been investigated for their potential in this area. researchgate.net

DFT calculations have been used to analyze the photovoltaic characteristics of related chromophores. researchgate.net Key parameters such as the frontier molecular orbital (FMO) energy levels, absorption spectra, and open-circuit voltage have been evaluated. researchgate.net By modifying the structure of the molecules derived from aldehyde precursors, it is possible to tune the band gap and absorption characteristics to better match the solar spectrum, potentially leading to more efficient organic solar cells. researchgate.net

Scaffold Design in Agrochemical and Pharmaceutical Lead Discovery (Focus on Synthetic Utility)

The pyridine scaffold is a privileged structure in both agrochemical and pharmaceutical research, appearing in a wide range of bioactive compounds. researchgate.netresearchgate.netdovepress.com this compound provides a synthetically useful platform for the creation of new chemical entities based on this important heterocyclic core. researchgate.netuni-koeln.dersc.orgnih.govaddexbio.com

Rational Design and Synthesis of Novel Pyridine-Based Derivatives

The aldehyde functionality of this compound is a key handle for the synthesis of a vast array of pyridine-based derivatives. researchgate.netuni-koeln.de It can readily undergo condensation reactions with various nucleophiles, such as amines and hydrazines, to form Schiff bases and hydrazones. acs.orgscience.gov These products can then be further modified or used as intermediates in more complex synthetic sequences. For example, condensation with thiosemicarbazides can lead to the formation of thiosemicarbazone derivatives, which are known to possess a range of biological activities. researchgate.net

The synthetic utility of this compound allows for the systematic exploration of the chemical space around the pyridine core. addexbio.comresearchgate.net By introducing different substituents and functional groups, chemists can create libraries of novel compounds for screening against various biological targets. acs.orgmdpi.com This approach is central to the process of lead discovery and optimization in both the pharmaceutical and agrochemical industries. nih.gov The development of new synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has further expanded the possibilities for creating diverse libraries of pyridine derivatives from precursors like nicotinaldehydes. dntb.gov.ua

Development of Scaffolds for Ligand and Receptor Interaction Studies (excluding biological activity)

The pyridine ring is a fundamental structural motif in many significant compounds and serves as a valuable scaffold in chemical synthesis due to its polarity and ionizable nature. researchgate.net Derivatives of nicotinaldehyde, including this compound, are of particular interest in the development of scaffolds for advanced chemical synthesis and materials science. These scaffolds provide a structural backbone for the attachment of various functional groups, enabling the systematic study of molecular interactions.

Research in this area has focused on the synthesis and characterization of novel molecular scaffolds derived from nicotinaldehyde and its analogs. These scaffolds are designed to present specific functionalities in a defined spatial orientation, which is crucial for their application in areas such as materials science and as tools for studying ligand-receptor binding, independent of their biological effects.

One area of investigation involves the use of this compound as a precursor for more complex heterocyclic systems. For instance, the synthesis of various pyridine-based scaffolds has been achieved through reactions involving nicotinaldehyde derivatives. researchgate.net These synthetic strategies often employ multi-component reactions to build intricate molecular architectures.

A notable example is the synthesis of nicotinaldehyde-based scaffolds whose electronic properties have been characterized. researchgate.net While the primary focus of such studies may sometimes include biological evaluation, the underlying synthetic chemistry and material characterization provide valuable insights into the potential of these scaffolds for non-biological applications. For example, the development of functional materials like organic semiconductors has been an area of application for related compounds such as 2-Chloro-4-methoxynicotinaldehyde.

The synthesis of related compounds, such as 6-(tert-butyl)-5-(methylthio)nicotinaldehyde, has been detailed in the patent literature. The preparation involves the reaction of 2-(tert-butyl)-5-(1,3-dioxolan-2-yl)-3-(methylthio)pyridine with aqueous hydrochloric acid to yield the aldehyde. google.com This synthetic route highlights a general method for obtaining substituted (methylthio)nicotinaldehydes, which can then serve as versatile building blocks for more elaborate scaffolds.

The table below summarizes key derivatives of nicotinaldehyde and their relevance in the development of scaffolds for research applications, excluding biological activity data.

| Compound Name | Key Structural Features | Research Application Focus |

| This compound | Pyridine ring with methylthio and aldehyde groups | Intermediate for complex heterocyclic scaffolds |

| 2-Chloro-4-methoxynicotinaldehyde | Pyridine ring with chloro, methoxy (B1213986), and aldehyde groups | Synthesis of functional materials (e.g., organic semiconductors) |

| 6-(tert-butyl)-5-(methylthio)nicotinaldehyde | Pyridine ring with tert-butyl, methylthio, and aldehyde groups | Precursor for substituted nicotinaldehyde scaffolds google.com |

The development of these scaffolds is underpinned by detailed characterization techniques to confirm their structure and purity. The aldehyde functional group in this compound and its derivatives is particularly useful for further chemical modifications, allowing for the construction of a diverse library of scaffold-based compounds for various research purposes in chemical synthesis and materials science.

Future Research Directions and Emerging Methodologies

Exploration of Novel and More Efficient Synthetic Pathways

The classical synthesis of nicotinaldehyde derivatives often involves multi-step procedures that can be time-consuming and generate significant waste. Future research will undoubtedly focus on developing more atom-economical and environmentally benign synthetic routes to 6-(Methylthio)nicotinaldehyde and its analogs.

One promising avenue is the development of novel cascade reactions. For instance, a one-pot synthesis of highly functionalized pyridines has been achieved through a rhodium carbenoid-induced ring expansion of isoxazoles, followed by oxidation. nih.gov Adapting such a strategy could provide a unique and convergent approach to constructing the this compound core. Another innovative method involves the reassembly and functionalization of N-CF3 pyridinium (B92312) salts, which, through a cascade of reactions including hydrolysis, defluorination, and nucleophilic substitution, can yield 2-functionalized nicotinaldehydes. rsc.orgrsc.org Exploring the use of sulfur-based nucleophiles in this system could lead to a direct and efficient synthesis of the target compound.

Furthermore, advancements in cross-coupling reactions present significant opportunities. Palladium-catalyzed Suzuki-Miyaura coupling reactions are already employed for synthesizing nicotinaldehyde derivatives, demonstrating good efficiency under mild conditions. dntb.gov.uaresearchgate.netresearchgate.net Future work could focus on expanding the scope of coupling partners and developing more active and robust catalyst systems, potentially utilizing ligands that are more resistant to poisoning by the sulfur moiety. The direct C-H functionalization of pyridine (B92270) rings, a rapidly evolving field, also holds immense promise. nih.gov Developing a regioselective C-H activation/thiolation strategy at the 6-position of a nicotinaldehyde precursor would represent a major step forward in synthetic efficiency.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules and reactions. For a versatile building block like this compound, these technologies offer a pathway to rapidly explore its chemical space and identify new derivatives with desired properties.

Fully automated continuous flow synthesis has been successfully applied to the production of highly functionalized imidazo[1,2-a]pyridines, demonstrating significant advantages over traditional batch methods, including improved reaction control, safety, and scalability. nih.gov Similar microreactor-based systems could be designed for the synthesis of this compound and its subsequent derivatization. nih.gov This would enable the rapid generation of compound libraries for screening in drug discovery or materials science applications. For example, an automated workflow could be established to couple a variety of amines, alcohols, or other nucleophiles with the aldehyde functionality, or to modify the methylthio group through oxidation or substitution.

High-throughput screening methods are also becoming increasingly sophisticated. For instance, a method for the high-throughput characterization of the aldol (B89426) activity of various aldehydes, including pyridine aldehydes, has been developed using a 2,4-dinitrophenylhydrazine (B122626) (DNPH) assay in 96-well plates. jiangnan.edu.cn Such techniques could be adapted to rapidly screen the reactivity of this compound in various transformations or to assess the biological activity of its derivatives. jiangnan.edu.cnpurdue.eduacs.org The combination of automated synthesis and HTE would create a powerful platform for accelerating the discovery of new applications for this promising compound.

Advanced Computational Approaches for Material Design and Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. For this compound, advanced computational approaches can guide the design of new materials and synthetic pathways, saving significant experimental time and resources.

DFT calculations have been effectively used to study the electronic structure, molecular properties, and reactivity of various nicotinaldehyde derivatives. dntb.gov.uaresearchgate.netresearchgate.netsmolecule.comdntb.gov.ua These studies can elucidate the influence of the methylthio and aldehyde groups on the electron distribution within the pyridine ring, providing insights into its reactivity towards electrophilic and nucleophilic reagents. For example, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's electronic behavior and potential for use in optoelectronic materials. researchgate.netresearchgate.net

Furthermore, computational models are being developed to predict the site-selectivity of reactions on functionalized heterocycles. nih.gov By calculating the pKa values of different protons on the pyridine ring, it is possible to predict the most likely site of deprotonation and subsequent functionalization. nih.gov This predictive power can be harnessed to design more efficient and selective synthetic routes to complex derivatives of this compound. Computational studies can also be used to investigate reaction mechanisms, such as those involved in palladium-catalyzed cross-coupling reactions, helping to optimize reaction conditions and catalyst design. nih.govuib.nonih.gov As computational methods become more accurate and powerful, their role in the rational design of novel molecules and materials based on the this compound scaffold will continue to grow. nih.govacs.org

Development and Application of New In-Situ Analytical and Characterization Techniques

A detailed understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. The development and application of new in-situ analytical techniques that allow for real-time monitoring of chemical reactions are therefore of paramount importance.

For the synthesis of this compound, which may involve organometallic reagents or transition metal catalysts, techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy and online High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can provide invaluable insights. In-situ FTIR has been successfully used to monitor Grignard reactions, tracking the consumption of reactants and the formation of products in real-time. mt.com This would be particularly useful for optimizing the synthesis of this compound precursors via Grignard-based methods. sci-hub.senih.govmdpi.comrsc.org

Online HPLC-MS is another powerful tool for gaining a temporal understanding of complex reaction mixtures. It has been employed to investigate palladium-catalyzed cross-coupling reactions, allowing for the detection of catalyst species and intermediates throughout the reaction. uib.no This technique could be applied to study the synthesis of this compound via Suzuki or other cross-coupling reactions, helping to elucidate the reaction mechanism and identify potential side reactions or catalyst deactivation pathways. uib.noresearchgate.netacs.orgacs.org The data obtained from these in-situ techniques can be used to build kinetic models of the reactions, leading to more robust and efficient synthetic protocols.

Investigations into Supramolecular Chemistry and Self-Assembly Processes Involving the Compound

The unique structural features of this compound, namely the coordinating nitrogen atom of the pyridine ring, the potential for hydrogen bonding with the aldehyde group, and the sulfur atom of the methylthio group, make it an attractive building block for supramolecular chemistry and the construction of self-assembled materials.

Pyridine-functionalized molecules are widely used as building blocks for the creation of complex supramolecular architectures through coordination-driven self-assembly. acs.orgfigshare.comnih.gov The nitrogen atom can coordinate to metal ions, leading to the formation of discrete metallacycles or extended coordination polymers. acs.org The presence of the methylthio group could introduce additional coordination sites or influence the electronic properties and geometry of the resulting assemblies. Research into the reactions of heterocyclic thioethers with metal ions like silver(I) has shown that the nature of the ligand is a determining factor in the resulting structural topologies. rsc.org

Furthermore, the ability of pyridine-containing block copolymers to self-assemble into various nanostructures, such as vesicles and micelles, has been demonstrated. acs.orgrsc.org The functional groups on the pyridine ring can be used to tune the properties of these assemblies. The aldehyde group of this compound could be used for post-assembly modification, allowing for the covalent linkage of other molecules or the cross-linking of the assembly. The thioether linkage itself is a key component in various macrocyclic and supramolecular systems. researchgate.netacs.orgmdpi.comeurjchem.com Future research could explore the use of this compound in the design of novel macrocycles, cages, and other complex topologies with potential applications in molecular recognition, catalysis, and materials science. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.